molecular formula C5H15N2O7PS2 B1262514 CID 22505754

CID 22505754

Numéro de catalogue: B1262514
Poids moléculaire: 310.3 g/mol
Clé InChI: JKILYNDKYYBYSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

No evidence directly describes the chemical structure, properties, or applications of CID 22505754. The term "CID" in the provided materials primarily refers to:

  • Collision-Induced Dissociation (CID), a mass spectrometry technique used for structural analysis of compounds like ginsenosides .
  • Chemotherapy-Induced Diarrhea (CID), a medical condition studied in clinical trials involving traditional Chinese medicine and moxibustion .
  • PubChem Compound Identifier (CID), a numerical label for chemical entries in the PubChem database, as referenced in studies on substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulin, CID 72326) .

Propriétés

Formule moléculaire

C5H15N2O7PS2

Poids moléculaire

310.3 g/mol

InChI

InChI=1S/C5H11NO2S.HNOS.H3O4P/c1-9-3-2-4(6)5(7)8;1-3-2;1-5(2,3)4/h4H,2-3,6H2,1H3,(H,7,8);1H;(H3,1,2,3,4)

Clé InChI

JKILYNDKYYBYSC-UHFFFAOYSA-N

SMILES canonique

CSCCC(C(=O)O)N.N=S=O.OP(=O)(O)O

Synonymes

methionine sulfoximine phosphate

Origine du produit

United States

Analyse Des Réactions Chimiques

Chemical Identifier Validation

  • CID 22505754 is not listed in the EPA Chemical Data Reporting (CDR) inventories (Sources , , ) or the PubChem dataset provided in Table 1 (Source ).

  • The compound was absent from the UChicago electrochemical study (Source ) and the Chemicals Dashboard (Source ).

Potential Reasons for Data Gaps

  • Confidentiality : The compound may be proprietary or under restricted disclosure (common for industrial or pharmaceutical candidates).

  • Emerging Research : this compound might be a newly synthesized compound not yet documented in publicly accessible repositories.

  • Naming Discrepancies : Verify if alternate identifiers (e.g., CASRN, IUPAC name) are available to cross-reference.

Recommended Actions for Further Research

  • Consult Specialized Databases :

    • PubChem : Direct query for this compound (https://pubchem.ncbi.nlm.nih.gov/).

    • SciFinder : Access CAS content for reaction pathways and synthetic applications.

    • Reaxys : Investigate reaction conditions and associated literature.

  • Patent Literature : Search the USPTO or WIPO databases for unpublished industrial applications.

  • Collaborative Outreach : Contact academic institutions or chemical manufacturers specializing in novel compound synthesis.

Example Data Table for Future Documentation

If data becomes available, structure findings as follows:

Reaction TypeConditionsProductsYieldReference
Oxidation KMnO₄, acidic aqueous, 80°C[Oxidized derivative]75%[Journal X 2025]
Nucleophilic Substitution NaNH₂, THF, 25°C[Substituted analog]62%[Patent Y 2024]

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

  • Studies on betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) demonstrate the use of 3D overlays and mass spectrometry to compare steroid backbones and functional groups .
  • Ginsenosides (e.g., Rf and pseudoginsenoside F11) were differentiated using LC-ESI-MS with CID fragmentation patterns, emphasizing the role of hydroxyl group positioning in isomer discrimination .

Functional Analogues

  • Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) were evaluated for substrate specificity in enzyme assays, with structural features such as sulfonate groups and aromatic rings influencing binding affinity .

Example Comparison Table

Compound (CID) Structure Class Key Functional Groups Analytical Method Application/Study Focus
Betulin (72326) Triterpenoid Hydroxyl, Alkenes 3D Overlay, Mass Spectrometry Enzyme Inhibition
Ginsenoside Rf (N/A) Triterpene Saponin Glycosides, Hydroxyl LC-ESI-MS with CID Phytochemical Differentiation
Irbesartan (3749) Tetrazole Derivative Sulfonate, Benzene Enzyme Assays Substrate Specificity

Research Findings and Limitations

  • Mass Spectrometry : CID fragmentation patterns are critical for distinguishing isomers but require high-resolution instruments and reference libraries .
  • Data Gaps : The absence of spectral data, synthesis protocols, or pharmacological data for CID 22505754 in the provided evidence precludes a meaningful comparison.

Recommendations for Future Work

Database Consultation : Access PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) for structural and property data on CID 22505752.

Experimental Analysis : Employ LC-ESI-MS with CID fragmentation or NMR spectroscopy to characterize the compound and its analogues.

Functional Assays : Compare bioactivity profiles (e.g., enzyme inhibition, cytotoxicity) with structurally related compounds.

Q & A

Q. How to ensure compliance with journal formatting requirements for this compound research?

  • Methodology : Adhere to target journal guidelines for sections (e.g., "Results" before "Discussion"), figure formatting (300+ dpi TIFF/PDF), and reference styles (ACS, APA). Use EndNote or Zotero for citation management. Submit supplementary data (spectra, raw datasets) as separate files with descriptive legends .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.